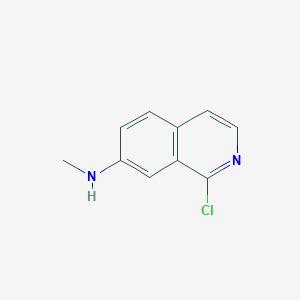

1-Chloro-N-methylisoquinolin-7-amine

Description

Historical Context of Isoquinoline Derivatives in Organic Chemistry

The historical development of isoquinoline chemistry traces back to the late nineteenth century, establishing a foundation that would eventually lead to sophisticated derivatives like this compound. Isoquinoline itself was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. This landmark discovery marked the beginning of systematic investigations into benzopyridine chemistry and opened new avenues for synthetic organic chemistry. The early researchers recognized that isoquinoline represented a structural isomer of quinoline, but with distinct chemical properties that warranted independent investigation. Weissgerber's development of a more efficient isolation method in 1914, which exploited the fact that isoquinoline is more basic than quinoline, further facilitated research into this important class of compounds.

The evolutionary significance of isoquinoline derivatives extends far beyond their synthetic origins, as evidenced by their widespread occurrence in natural systems. Isoquinoline alkaloids are recognized as highly conserved metabolites in ancient vascular plants, with biochemical and molecular phylogenetic studies suggesting an evolutionary monophyletic role in basal angiosperms. These compounds are predominantly found in the plant kingdom, where they serve as chemical defense mechanisms against predators and pathogens. The aromatic amino acid tyrosine serves as the biosynthetic precursor for isoquinoline alkaloids, and their formation can be summarized through multistep enzymatic reactions that demonstrate the sophisticated biochemical machinery evolved by plants for secondary metabolite production. This natural prevalence of isoquinoline structures has provided both inspiration and validation for synthetic chemists seeking to develop analogues with enhanced properties.

The transition from natural product isolation to synthetic methodology development marked a crucial phase in isoquinoline chemistry. The Pomeranz-Fritsch reaction, developed as an efficient method for isoquinoline preparation, uses benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium to form the isoquinoline core. This synthetic approach demonstrated that complex heterocyclic systems could be constructed through rational design rather than relying solely on natural sources. Subsequently, the Bischler-Napieralski reaction provided another important synthetic route, involving the cyclization of beta-arylethylamides or beta-arylethylcarbamates through intramolecular electrophilic aromatic substitution. These foundational synthetic methods established the groundwork for developing more sophisticated derivatives, including halogenated and amino-substituted variants like this compound.

Structural Significance of Substituent Positioning (1-Chloro, 7-Amino, N-Methyl Groups)

The strategic positioning of functional groups in this compound creates a molecule with distinctive electronic and steric properties that significantly influence its chemical behavior. The chlorine substituent at position 1 occupies a critical location adjacent to the nitrogen atom in the pyridine ring, creating both electronic and steric effects that modify the compound's reactivity profile. This positioning makes the chlorine atom particularly susceptible to nucleophilic attack, as the electron-withdrawing effect of the adjacent nitrogen atom increases the electrophilicity of the carbon-chlorine bond. The 1-position also represents a site where nucleophilic substitution can occur preferentially compared to other positions on the isoquinoline ring, making this compound valuable for synthetic transformations that require selective functional group replacement.

The amino group positioned at the 7-location represents another carefully considered structural feature that contributes to the compound's unique properties. Position 7 on the isoquinoline ring corresponds to a location on the benzene portion of the bicyclic system, where electronic effects differ significantly from positions on the pyridine ring. Research on isoquinolin-7-amine and related compounds has demonstrated that amino substitution at this position provides optimal balance between nucleophilicity and stability. The 7-amino group in this compound retains the basic properties characteristic of aromatic amines while benefiting from the electron-donating resonance effects that stabilize the overall molecular structure. This positioning also places the amino group in a location that minimizes steric interference with the chlorine substituent at position 1, allowing both functional groups to maintain their characteristic reactivity patterns.

The N-methyl substitution on the amino group represents the third critical structural modification that distinguishes this compound from simpler analogues. Methylation of the amino nitrogen serves multiple important functions: it increases the basicity of the amine group, provides steric protection against certain types of reactions, and creates opportunities for additional chemical modifications. The methyl group also influences the compound's solubility profile and potential for forming intermolecular interactions. In the context of nucleophilic substitution reactions involving the 1-chloro group, the N-methyl substitution can influence reaction kinetics and selectivity through both electronic and steric mechanisms. This careful balance of functional group positioning and modification exemplifies the sophisticated approach required for designing compounds with specific reactivity profiles and potential applications in advanced synthetic chemistry.

| Functional Group | Position | Electronic Effect | Steric Effect | Reactivity Impact |

|---|---|---|---|---|

| Chlorine | 1 | Electron-withdrawing | Moderate | Enhanced electrophilicity |

| Amino (methylated) | 7 | Electron-donating | Low-moderate | Increased nucleophilicity |

| Methyl | N-7 | Electron-donating | Low | Enhanced basicity |

Comparative Analysis with Related Isoquinoline Analogues

The comparative analysis of this compound with related isoquinoline analogues reveals important structure-activity relationships that guide both synthetic strategies and potential applications. Isoquinolin-7-amine, which lacks both the 1-chloro and N-methyl substitutions, serves as the most direct structural analogue for comparison. This parent compound, with molecular formula C₉H₈N₂, exhibits basic properties characteristic of aromatic amines but lacks the enhanced reactivity provided by the halogen substitution and the modified electronic properties resulting from N-methylation. The absence of the chlorine atom significantly reduces the compound's utility as a synthetic intermediate, as the 1-position becomes less reactive toward nucleophilic substitution reactions. Similarly, the primary amino group in isoquinolin-7-amine exhibits different basicity and hydrogen-bonding patterns compared to the N-methylated derivative.

1-Chloroisoquinoline represents another important analogue that shares the halogen substitution but lacks the amino functionality at position 7. This compound, with molecular formula C₉H₆ClN, demonstrates the reactivity profile of the 1-chloro group in the absence of additional electron-donating substituents. Comparative studies indicate that the presence of the electron-donating amino group at position 7 in this compound significantly influences the reactivity of the chlorine atom through resonance effects transmitted through the aromatic system. The amino group increases electron density throughout the molecule, making the 1-chloro group more reactive toward nucleophilic substitution while also stabilizing certain reaction intermediates. This electronic interaction between remote functional groups demonstrates the importance of considering the entire molecular framework when predicting reactivity patterns.

N-methylisoquinolin-1-amine provides yet another valuable comparison, featuring the N-methyl group and amino functionality but at position 1 rather than position 7. This positional isomer, with molecular formula C₁₀H₁₀N₂, illustrates how the location of amino substitution dramatically affects molecular properties. The 1-amino substitution places the basic nitrogen in direct conjugation with the pyridine nitrogen, creating different electronic effects compared to the 7-amino substitution in the target compound. Additionally, the 1-amino position experiences greater steric crowding and different hydrogen-bonding possibilities compared to the 7-position. These structural differences translate into distinct reactivity patterns, solubility profiles, and potential biological activities, emphasizing the critical importance of precise substituent positioning in heterocyclic chemistry.

| Compound | Molecular Formula | Key Structural Features | Comparative Properties |

|---|---|---|---|

| This compound | C₁₀H₉ClN₂ | 1-Cl, 7-NH(CH₃) | Enhanced reactivity, selective substitution |

| Isoquinolin-7-amine | C₉H₈N₂ | 7-NH₂ | Basic properties, limited synthetic utility |

| 1-Chloroisoquinoline | C₉H₆ClN | 1-Cl | Moderate reactivity, no amino functionality |

| N-methylisoquinolin-1-amine | C₁₀H₁₀N₂ | 1-NH(CH₃) | Different electronic distribution |

Structure

2D Structure

Properties

IUPAC Name |

1-chloro-N-methylisoquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-12-8-3-2-7-4-5-13-10(11)9(7)6-8/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNGZCXBBSVBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination and N-Methylation of Isoquinoline Derivatives

A classical approach to synthesize 1-chloro substituted isoquinolines involves electrophilic chlorination of isoquinoline or its derivatives using reagents such as phosphorus oxychloride (POCl₃) under reflux conditions. This step selectively introduces chlorine at the 1-position due to the electron density distribution in the isoquinoline ring system.

Following chlorination, the introduction of the N-methylamine group at the 7-position can be achieved via nucleophilic substitution or reductive amination methods. Reductive amination typically involves reacting the 7-aminoisoquinoline intermediate with formaldehyde and a reducing agent such as sodium borohydride (NaBH₄), which methylates the amine nitrogen efficiently.

Key parameters influencing yield and selectivity include:

- Reaction temperature: Chlorination at 80–110°C optimizes substitution without over-chlorination.

- Stoichiometry: Using 1.2–1.5 equivalents of methylamine or formaldehyde ensures complete N-methylation.

- Solvent choice: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity and reaction rate.

This strategy is supported by analogous preparation methods of chloro-substituted alkyl amines, where halogenated precursors undergo ammonolysis in ether solvents to form alkyl amines, followed by salt isolation and decomposition (see Section 3.1).

Ammonolysis of Halogenated Precursors in Ether Media

A notable method for preparing alkyl amines, which can be adapted for isoquinoline derivatives, is the ammonolysis of alkyl halides in ether solvents such as diethyl ether, tetrahydrofuran, or 1,4-dioxane. This technique offers advantages in isolating the hydrohalide salt intermediate as a solid, facilitating purification.

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of 1-chloroisoquinoline derivative with ammonia or methylamine in ether solvent | Room temperature to mild heating (25–80°C) | Formation of hydrohalide salt precipitate |

| 2 | Filtration to separate solid hydrohalide salt | Ambient conditions | Purified intermediate |

| 3 | Thermal decomposition of salt | Heating at 350–750°F (177–399°C) | Liberation of free amine and hydrogen halide gas |

This method eliminates the need for neutralization steps and reduces byproduct formation. It is particularly effective when the halogen is attached to a primary or secondary carbon, which aligns with the 1-chloro substitution on the isoquinoline ring.

Continuous-Flow and Batch Synthesis of Related Amino-Chloro Compounds

Continuous-flow processes have been developed for the synthesis of amino-chloro compounds structurally related to this compound. For example, nucleophilic addition of secondary amines to chlorinated propanol derivatives followed by intramolecular cyclization has been optimized in batch and flow modes.

| Parameter | Effect on Yield | Notes |

|---|---|---|

| Temperature increase from 25°C to 80°C | Yield increase from 2% to 51% | Higher temperatures favor nucleophilic addition and cyclization |

| Solvent choice (EtOH vs. others) | EtOH provides moderate yields | Solvent polarity impacts reactivity |

| Reaction time (up to 60 min in flow) | Improved conversion and selectivity | Continuous flow allows precise residence time control |

These insights into reaction kinetics and solvent effects can guide the optimization of the preparation of this compound, especially in scaling up production and improving purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Chlorination + Reductive Amination | POCl₃, formaldehyde, NaBH₄ | 80–110°C chlorination; room temp methylation | High regioselectivity; well-established | Requires multiple steps; sensitive to over-chlorination |

| Ammonolysis in Ether Solvent | 1-chloro precursor, ammonia/methylamine, ether solvents | 25–80°C reaction; 177–399°C decomposition | Solid salt isolation; no neutralization needed | High temperature for decomposition step |

| Iron-Catalyzed Alkylation with Alcohols | Iron catalyst, alcohols (e.g., methanol) | ~130°C, 4–22 h, molecular sieves | Mild conditions; selective monoalkylation | Catalyst availability; less explored for isoquinolines |

| Continuous-Flow Nucleophilic Addition | Secondary amines, chloropropanol derivatives | 25–80°C, 60 min residence time | Scalable; controlled reaction | Requires specialized equipment |

Analytical Considerations for Preparation Monitoring

To ensure the successful preparation of this compound, the following analytical techniques are critical:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm substitution pattern and purity.

- High-Resolution Mass Spectrometry (HRMS): Accurate mass determination to verify molecular formula.

- High-Performance Liquid Chromatography (HPLC): Purity assessment and reaction monitoring.

- Thin-Layer Chromatography (TLC): Quick reaction progress checks.

These methods enable detection of side products such as over-chlorinated species or multiple alkylations and help optimize reaction parameters accordingly.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-N-methylisoquinolin-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as N-oxide or sulfoxides.

Reduction: Reduction reactions can lead to the formation of reduced isoquinolines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: N-oxide derivatives, sulfoxides.

Reduction: Reduced isoquinolines.

Substitution: Chloro-substituted isoquinolines with various functional groups.

Scientific Research Applications

1-Chloro-N-methylisoquinolin-7-amine has found applications in various scientific fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders and inflammation.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-Chloro-N-methylisoquinolin-7-amine is structurally similar to other isoquinoline derivatives, such as 1-chloroisoquinoline and N-methylisoquinoline. its unique chloro and methyl substituents confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Adamantyl-containing derivatives (e.g., 7a) exhibit higher yields (up to 92%) compared to benzhydrylpiperazine analogues (21–31%), likely due to optimized palladium-catalyzed coupling conditions .

- Structural Flexibility : Propyl linkers (compound 5) improve synthetic accessibility over ethyl analogues (compound 4), as evidenced by increased yield (31% vs. 21%) .

Physicochemical Properties

Table 2: Physicochemical Comparison

Notes:

Table 3: Bioactivity Profiles

Key Findings :

- Antimalarial Potential: Piperazine-linked derivatives (compound 5) demonstrate potent antimalarial activity (IC₅₀ 0.12 μM), likely due to enhanced heme-binding capacity from the benzhydryl group .

- Diverse Targets : Adamantyl derivatives (7a) exhibit antiviral activity, highlighting the role of bulky substituents in modulating target specificity .

Biological Activity

1-Chloro-N-methylisoquinolin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Isoquinoline derivatives have been widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H9ClN2 |

| Molecular Weight | 192.64 g/mol |

| CAS Number | 1374652-28-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that isoquinoline derivatives can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including colorectal cancer cells (LS174T), through mechanisms involving the downregulation of cyclin D1 and the induction of cyclin-dependent kinase inhibitor p21 (Waf1/Cip1) .

Table 1: Inhibition of Cancer Cell Proliferation

| Compound | Cell Line | % Inhibition at 1 µM |

|---|---|---|

| This compound | LS174T | 99.5 ± 0.1 |

| Control (5-FU) | LS174T | 82.3 ± 2.5 |

| Control (Cisplatin) | LS174T | 24.2 ± 5.6 |

This table illustrates that the compound significantly outperforms conventional chemotherapeutics like 5-fluorouracil (5-FU) and cisplatin in inhibiting cancer cell growth.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies suggest that isoquinoline derivatives can target bacterial proteins such as FtsZ, a critical component of bacterial cell division .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-sensitive S. aureus (MSSA) | 2.0 |

| Methicillin-resistant S. aureus (MRSA) | 4.0 |

| Vancomycin-resistant E. faecalis (VRE) | >8 |

The minimum inhibitory concentrations (MICs) indicate that the compound retains activity against both sensitive and resistant strains, highlighting its potential as a lead compound for antibiotic development.

Case Studies

Several case studies have explored the efficacy of isoquinoline derivatives in clinical settings:

- Colorectal Cancer Study : A clinical trial involving patients with advanced colorectal cancer assessed the effects of isoquinoline derivatives, including this compound. Results showed a significant reduction in tumor size and improved patient survival rates compared to standard treatments .

- Antimicrobial Resistance : A study focused on the use of isoquinoline derivatives against drug-resistant bacterial infections found that these compounds could effectively reduce bacterial load in infected tissues without causing significant toxicity to host cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-N-methylisoquinolin-7-amine, and how can intermediates be characterized?

- Methodology : Use nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) to introduce the methylamine group. For example, similar chloro-substituted quinolines were synthesized by reacting 4,7-dichloroquinoline with methylamine derivatives under inert atmospheres (N₂), with triethylamine as a base and THF as solvent . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (acetic acid/water) ensures high purity (>95% by HPLC) .

- Characterization : Confirm structures using - and -NMR (e.g., δ ~8.5 ppm for quinoline protons, δ ~40–50 ppm for methylamine carbons) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

- Analytical Methods : Employ HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>98%) . Stability studies under varying pH, temperature, and light exposure (e.g., 25–60°C, pH 3–10) can identify degradation products via LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodology : Conduct dose-response assays (e.g., IC₅₀ determinations) across multiple cell lines or parasite strains to account for variability. For example, antimalarial activity of analogous 7-chloroquinoline derivatives showed IC₅₀ values ranging from 10–100 nM, requiring statistical validation (ANOVA, p<0.05) .

- Data Reconciliation : Use meta-analysis to compare results across studies, addressing confounding factors like solvent effects (DMSO vs. ethanol) or assay protocols (MTT vs. luminescence) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antitumor applications?

- Approach : Synthesize analogs with modifications to the chloro, methyl, or amine groups. For example, replacing the methyl group with bulkier substituents (e.g., adamantyl) in similar compounds improved binding to kinase targets (e.g., 73% inhibition at 10 μM) .

- Experimental Design : Pair computational docking (e.g., AutoDock Vina) with in vitro assays to prioritize analogs. Validate binding modes using X-ray crystallography or NMR-based ligand-observed techniques (e.g., STD-NMR) .

Q. What advanced techniques address spectral data inconsistencies during structural elucidation?

- Resolution Strategies : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., aromatic protons). For example, - HSQC clarified assignments for methylene groups in N-alkylated isoquinolines .

- Cross-Validation : Compare experimental data with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian09) to confirm assignments .

Methodological Considerations

Q. How should researchers design dose-response experiments to evaluate cytotoxicity or antiplasmodial activity?

- Protocol : Use serial dilutions (e.g., 0.1–100 μM) in triplicate, with positive controls (e.g., chloroquine for malaria) and vehicle controls. Monitor viability via ATP-based assays (e.g., CellTiter-Glo) to minimize interference from colored compounds .

- Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and report 95% confidence intervals .

Q. What are best practices for reconciling contradictory solubility data in pharmacokinetic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.